3-Nitropropionic acid

描述

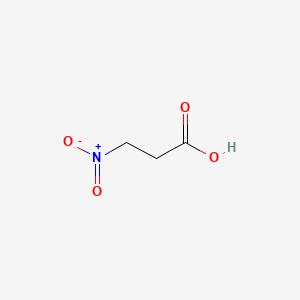

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-nitropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLZUCOIBUDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020982 | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992), Golden solid; [CAMEO] Fine faintly beige crystals; [MSDSonline], Solid | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>17.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin | |

| Record name | SID47193673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from chloroform | |

CAS No. |

504-88-1 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitropropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY4L0FOX0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 to 149 °F (NTP, 1992), 68-70 °C, 64 - 65 °C | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of 3-Nitropropionic Acid Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitropropionic acid (3-NPA) is a potent neurotoxin that serves as a critical tool in modeling neurodegenerative diseases, particularly Huntington's disease. Its primary mechanism of toxicity is the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). This inhibition triggers a cascade of downstream events, including severe energy depletion, excitotoxicity, oxidative stress, and ultimately, neuronal cell death through both necrotic and apoptotic pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying 3-NPA toxicity, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

Primary Mechanism: Irreversible Inhibition of Succinate Dehydrogenase

The cornerstone of 3-NPA's toxicity lies in its action as a suicide inhibitor of succinate dehydrogenase (SDH).[1][2][3] 3-NPA, being structurally similar to the natural substrate succinate, enters the active site of SDH. Once in the active site, 3-NPA is oxidized by the enzyme, leading to the formation of a reactive intermediate, 3-nitroacrylate, which then covalently binds to a key arginine residue within the active site.[4] This covalent modification results in the irreversible inactivation of the enzyme.[1][2][3]

Quantitative Analysis of SDH Inhibition

| Parameter | Value/Concentration | Experimental System | Reference |

| MIC | 3.3 µM | Antimycobacterial activity | [5] |

| Effective Inhibitory Concentration | ~3 mM | Inactivator of SDH | [4] |

| In vitro Inhibition | As low as 10⁻⁸ M | Inhibition of formazan production in CHO cells | [1][2] |

| EC50 | 144 ± 3 µM | Neuronal mortality in cerebellar granule cells | [6] |

| In vivo Neurotoxicity | 10-30 mg/kg/day (i.p.) in rats | Induction of Huntington's-like symptoms | [7] |

| In vivo Neurotoxicity | 75-100 mg/kg (i.p.) in mice | Induction of neurotoxicity and cardiotoxicity | [8] |

Downstream Pathophysiological Cascades

The inhibition of SDH by 3-NPA initiates a trifecta of interconnected pathological events: energy impairment, excitotoxicity, and oxidative stress.

Energy Impairment

SDH is a critical link between the Krebs cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a rapid and severe depletion of adenosine triphosphate (ATP).[9][10] This energy crisis is a central driver of the subsequent toxic events.

-

Quantitative Impact on ATP Levels: Studies have shown a significant dose- and time-dependent decrease in neuronal ATP concentration following 3-NPA exposure, with reductions observed as early as one hour post-treatment.[9][11]

Excitotoxicity and NMDA Receptor Activation

The depletion of ATP compromises the function of ion pumps, leading to partial membrane depolarization. This depolarization relieves the magnesium (Mg²⁺) block on N-methyl-D-aspartate (NMDA) receptors, making them hypersensitive to ambient glutamate levels.[7] The overactivation of NMDA receptors results in an excessive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events.[12]

Oxidative Stress

Mitochondrial dysfunction caused by SDH inhibition leads to the increased production of reactive oxygen species (ROS).[12] The impaired electron flow through the electron transport chain results in the leakage of electrons, which then react with molecular oxygen to form superoxide radicals. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

Signaling Pathways of 3-NPA-Induced Cell Death

3-NPA triggers two distinct cell death pathways: a rapid, excitotoxicity-driven necrosis and a delayed, apoptosis.

Necrotic Pathway

The massive influx of Ca²⁺ through overactivated NMDA receptors is a primary driver of necrosis. This leads to the activation of various degradative enzymes, mitochondrial swelling, and eventual cell lysis.

Apoptotic Pathway

3-NPA can also induce a slower, programmed cell death. This pathway is characterized by the activation of caspases, particularly caspase-3, and DNA fragmentation.[13]

The Role of Mitochondrial Fission

A key event in 3-NPA-induced neurotoxicity is the fragmentation of the mitochondrial network, a process known as mitochondrial fission. This is mediated by the dynamin-related protein 1 (Drp1). The excitotoxic cascade initiated by 3-NPA leads to the activation of the calcium-dependent phosphatase calcineurin.[14][15][16] Calcineurin then dephosphorylates Drp1 at serine 637, promoting its translocation from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts mitochondria, leading to their fission.[14][15][16][17]

Experimental Protocols

Measurement of Succinate Dehydrogenase (SDH) Activity

Principle: SDH activity is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, which changes color upon reduction.

Procedure (Colorimetric Assay):

-

Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant containing the mitochondrial fraction.

-

Reaction Mixture: Prepare a reaction mix containing assay buffer, the substrate (succinate), and the electron acceptor (e.g., DCPIP).

-

Initiation: Add the sample to the reaction mixture to start the reaction.

-

Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in kinetic mode.

-

Calculation: Calculate the SDH activity based on the rate of change in absorbance and the extinction coefficient of the electron acceptor.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. It can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as JC-1 or TMRE.

Procedure (JC-1 Assay):

-

Cell Culture: Plate cells in a multi-well plate and treat with 3-NPA at the desired concentrations and time points.

-

Dye Loading: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence plate reader or microscope.

-

Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS)

Principle: Intracellular ROS levels can be quantified using fluorescent probes that become fluorescent upon oxidation, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Procedure:

-

Cell Culture and Treatment: Culture cells and expose them to 3-NPA.

-

Probe Incubation: Load the cells with DCFH-DA.

-

Fluorescence Detection: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity corresponds to an increase in ROS levels.

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by active caspase-3.

Procedure:

-

Cell Lysis: Lyse the 3-NPA-treated cells to release their contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

-

Fluorescence Measurement: Measure the increase in fluorescence over time, which is proportional to the caspase-3 activity.

Western Blot for Drp1 Phosphorylation

Principle: To assess the activation of Drp1, its phosphorylation status can be determined by Western blotting using antibodies specific to the phosphorylated form of the protein.

Procedure:

-

Protein Extraction: Extract total protein from 3-NPA-treated cells.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated Drp1 (e.g., anti-phospho-Drp1 Ser616 or Ser637) and a primary antibody for total Drp1 as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantification: Quantify the band intensities to determine the relative level of Drp1 phosphorylation.[18]

Visualizing the Pathways of 3-NPA Toxicity

Signaling Pathway of 3-NPA Induced Neurotoxicity

Caption: Signaling pathway of 3-NPA induced neurotoxicity.

Experimental Workflow for Studying 3-NPA Toxicity

Caption: Experimental workflow for studying 3-NPA toxicity.

Conclusion

The primary mechanism of this compound toxicity is the irreversible inhibition of succinate dehydrogenase, which sets off a devastating cascade of cellular events. The resulting energy crisis, excitotoxicity, and oxidative stress converge to induce neuronal death through both necrotic and apoptotic pathways. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for leveraging 3-NPA as a model for neurodegenerative diseases and for the development of novel therapeutic interventions. The quantitative data provided herein serves as a valuable resource for researchers in the field, enabling the design of robust experiments and the accurate interpretation of their findings.

References

- 1. This compound inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Orphenadrine prevents this compound-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Toxin this compound Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ATP deficits and neuronal degeneration induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of the Pathophysiological Mechanisms of this compound (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis in cultured striatal and cortical neurons [iris.unisannio.it]

- 14. Dephosphorylation by calcineurin regulates translocation of Drp1 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Calcineurin-Drp1-Mediated Mitochondrial Fragmentation is Aligned with the Differentiation of c-Kit Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Isoliquiritigenin attenuates glutamate-induced mitochondrial fission via calcineurin-mediated Drp1 dephosphorylation in HT22 hippocampal neuron cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of 3-Nitropropionic Acid in Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropionic acid (3-NPA) is a potent mitochondrial toxin that serves as a critical tool in neuroscience research, particularly in modeling the pathogenesis of neurodegenerative diseases such as Huntington's disease. This technical guide provides an in-depth exploration of the molecular mechanisms by which 3-NPA induces mitochondrial dysfunction. It details the irreversible inhibition of succinate dehydrogenase (Complex II) and the subsequent cascade of cellular events, including bioenergetic collapse, oxidative stress, and the activation of apoptotic pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing 3-NPA-induced mitochondrial damage, and presents visual diagrams of the core signaling pathways and experimental workflows.

Introduction

This compound is a mycotoxin produced by various fungi and is found in certain plants. Its neurotoxicity stems from its ability to selectively target and irreversibly inhibit succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain (ETC).[1][2][3] This inhibition disrupts cellular energy metabolism, leading to a pathological state that closely mimics the mitochondrial dysfunction observed in neurodegenerative disorders, most notably Huntington's disease.[4][5][6] The selective vulnerability of striatal neurons to 3-NPA toxicity has made it an invaluable tool for studying the molecular cascades that lead to neuronal cell death in these conditions.[7]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary molecular target of 3-NPA is succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[8][9] 3-NPA acts as a suicide inhibitor, meaning it is converted to a reactive intermediate by the enzyme itself, which then covalently binds to the enzyme's active site, leading to irreversible inactivation.[10]

The structure of 3-NPA is similar to that of succinate, the natural substrate for SDH. This allows it to enter the active site of the enzyme. Once in the active site, the nitro group of 3-NPA is oxidized by the flavin adenine dinucleotide (FAD) cofactor of SDH, forming a highly reactive nitroso intermediate. This intermediate then covalently modifies a critical arginine residue within the active site, rendering the enzyme permanently non-functional.[10]

The inhibition of SDH has two major consequences for cellular metabolism:

-

Disruption of the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle. Inhibition of this step leads to a bottleneck in the cycle, reducing the production of reducing equivalents (NADH and FADH2) necessary for ATP synthesis.

-

Impairment of the Electron Transport Chain: As Complex II, SDH transfers electrons from succinate to the ubiquinone pool. Inhibition of SDH blocks this electron flow, further compromising the function of the ETC and oxidative phosphorylation.

Downstream Consequences of SDH Inhibition

The irreversible inhibition of SDH by 3-NPA triggers a cascade of deleterious cellular events that ultimately lead to cell death. These consequences are interconnected and create a feed-forward cycle of mitochondrial and cellular damage.

Bioenergetic Collapse and ATP Depletion

The most immediate consequence of SDH inhibition is a drastic reduction in cellular ATP levels. The disruption of both the Krebs cycle and the electron transport chain severely impairs the cell's ability to produce ATP through oxidative phosphorylation. This energy crisis affects numerous cellular processes that are dependent on ATP, including the maintenance of ion gradients, neurotransmission, and protein synthesis.[11][12]

Increased Reactive Oxygen Species (ROS) Production and Oxidative Stress

While 3-NPA inhibits electron flow from Complex II, the continued activity of Complex I can lead to a buildup of electrons upstream of the blockage. This "electron leak" results in the partial reduction of molecular oxygen to form superoxide radicals (O2•−), a primary reactive oxygen species (ROS).[13][14][15] The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress. This results in damage to cellular macromolecules, including lipids, proteins, and DNA.[16][17]

Excitotoxicity

In neurons, the depletion of ATP compromises the function of ATP-dependent ion pumps, such as the Na+/K+-ATPase. This leads to depolarization of the neuronal membrane, which in turn relieves the voltage-dependent magnesium block of the N-methyl-D-aspartate (NMDA) receptor. The subsequent overactivation of NMDA receptors by ambient glutamate leads to excessive calcium (Ca2+) influx, a phenomenon known as excitotoxicity. Elevated intracellular Ca2+ levels activate a host of downstream degradative enzymes, including proteases, phospholipases, and endonucleases, further contributing to cell damage.

Mitochondrial Permeability Transition and Apoptosis

The combination of oxidative stress and elevated intracellular Ca2+ can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[18][19][20]

In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a wide range of cellular substrates.[21][22][23]

Quantitative Data on 3-NPA-Induced Mitochondrial Dysfunction

The following tables summarize quantitative data from various studies on the effects of 3-NPA on key mitochondrial parameters.

| Cell Type/Tissue | 3-NPA Concentration | Exposure Time | % Reduction in SDH Activity | Reference |

| Rat Brain (in vivo) | 10 mg/kg | 1 hour | ~24% (striatum) | [24] |

| Rat Brain (in vivo) | 15 mg/kg | 1 hour | ~32% (striatum) | [24] |

| Rat Brain (in vivo) | 30 mg/kg | 3 hours | Significant reduction | [25] |

| CHO Cells | 10 nM | Not specified | Inhibition of formazan production | [3][26] |

| SK-N-SH Cells | 10 mM | 12 hours | ~50% | [27] |

Table 1: Effect of 3-NPA on Succinate Dehydrogenase (SDH) Activity

| Cell Type | 3-NPA Concentration | Exposure Time | % Reduction in ATP Levels | Reference |

| Cortical Neurons | 1 mM | 1 hour | ~30% | [28] |

| Cortical Neurons | 10 mM | 1 hour | ~60% | [28] |

| PC12 Cells | 4 mM | Not specified | Rapid decline | [12] |

| SK-N-SH Cells | 10 mM | 12 hours | ~50% | [27] |

Table 2: Effect of 3-NPA on Cellular ATP Levels

| Cell Type/Tissue | 3-NPA Concentration/Dose | Exposure Time | Fold Increase in ROS Production | Reference |

| Hippocampal Neurons | Oxygen-Glucose Deprivation | ~5 min | ~1.63-fold | [13] |

| Mouse Granulosa Cells | 12.5 mg/kg/day | 7 days | Significant increase | [16] |

| PC12 Cells | 4 mM | Not specified | 1 nmol H2O2/10^6 cells/h | [12] |

Table 3: Effect of 3-NPA on Reactive Oxygen Species (ROS) Production

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess 3-NPA-induced mitochondrial dysfunction.

Succinate Dehydrogenase (SDH) Activity Assay (MTT Assay)

This colorimetric assay measures the activity of SDH by its ability to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][29][30]

Materials:

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of 3-NPA for the desired duration. Include untreated control wells.

-

MTT Incubation: After treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of SDH activity in the treated cells relative to the untreated control cells.

ATP Level Measurement (Luciferase-Based Assay)

This highly sensitive assay quantifies ATP levels based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces a luminescent signal.[2][4][31][32][33]

Materials:

-

Luciferase-based ATP assay kit (containing luciferase, luciferin, and assay buffer)

-

Lysis buffer

-

96-well opaque microplate

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well opaque plate and treat with 3-NPA as described above.

-

Cell Lysis: After treatment, add the lysis buffer provided in the kit to each well to release intracellular ATP.

-

Luminescence Reaction: Add the ATP detection reagent (containing luciferase and luciferin) to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Immediately measure the luminescence of each well using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to the protein concentration of each sample.

Mitochondrial ROS Detection (MitoSOX Red Assay)

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.[1][5][6][7][11]

Materials:

-

MitoSOX Red reagent

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

-

96-well black, clear-bottom microplate (for microscopy) or flow cytometry tubes

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with 3-NPA as previously described.

-

MitoSOX Loading: After treatment, wash the cells with warm HBSS. Incubate the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm HBSS to remove excess probe.

-

Fluorescence Measurement:

-

Microscopy: Image the cells using a fluorescence microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

-

Flow Cytometry: Resuspend the cells and analyze them using a flow cytometer with appropriate laser and filter settings for red fluorescence.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the treated cells and compare it to that of the untreated control cells.

Mitochondrial Swelling Assay (Spectrophotometric Method)

This assay measures changes in light scattering at 540 nm, which is indicative of changes in mitochondrial volume. An increase in mitochondrial volume (swelling) results in a decrease in absorbance.[12][23][34][35][36]

Materials:

-

Mitochondrial isolation buffer

-

Swelling buffer (e.g., KCl-based buffer with respiratory substrates)

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Spectrophotometric Measurement: Resuspend the isolated mitochondria in the swelling buffer to a final protein concentration of 0.2-0.5 mg/mL. Place the mitochondrial suspension in a cuvette in the spectrophotometer and monitor the absorbance at 540 nm.

-

Induction of Swelling: After obtaining a stable baseline, add 3-NPA and/or a Ca2+ salt to induce mitochondrial swelling.

-

Data Recording: Continuously record the absorbance at 540 nm for a set period (e.g., 10-20 minutes).

-

Data Analysis: Plot the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.

Cytochrome c Release Assay (Western Blotting)

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.[18][19][20]

Materials:

-

Cell fractionation kit for separating cytosolic and mitochondrial fractions

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against cytochrome c

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Fractionation: Treat cells with 3-NPA to induce apoptosis. Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate it with the primary antibody against cytochrome c.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Compare the levels of cytochrome c in the cytosolic and mitochondrial fractions of treated versus untreated cells. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate that releases a chromophore or fluorophore.[21][22][37][38][39]

Materials:

-

Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment and Lysis: Treat cells with 3-NPA. After treatment, lyse the cells using the provided lysis buffer.

-

Caspase Reaction: Add the cell lysate to a 96-well plate. Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Signal Measurement:

-

Colorimetric: Measure the absorbance at 405 nm.

-

Fluorometric: Measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated controls.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in 3-NPA-induced mitochondrial dysfunction and the general workflows for the experimental protocols.

Caption: Signaling pathway of 3-NPA-induced mitochondrial dysfunction.

Caption: Experimental workflows for key mitochondrial function assays.

Conclusion

This compound is a powerful and widely used tool for investigating the mechanisms of mitochondrial dysfunction and their role in neurodegeneration. Its specific and irreversible inhibition of succinate dehydrogenase provides a well-defined starting point for dissecting the complex downstream pathways of bioenergetic failure, oxidative stress, and programmed cell death. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize 3-NPA in their studies of mitochondrial biology and disease. A thorough understanding of the mechanisms of 3-NPA toxicity is crucial for the development of therapeutic strategies targeting mitochondrial dysfunction in a range of neurological disorders.

References

- 1. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]

- 2. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2.8. Detection of Mitochondrial ROS Level Using Mito-SOX [bio-protocol.org]

- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Mitochondrial Toxin this compound Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Three Distinct Mechanisms Generate Oxygen Free Radicals in Neurons and Contribute to Cell Death during Anoxia and Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of age-dependent changes in the striatum: Response to the mitochondrial toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 19. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. genetex.com [genetex.com]

- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. media.cellsignal.com [media.cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. The critical threshold of this compound-induced ischemic tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound (3-NPA) produces hypothermia and inhibits histochemical labeling of succinate dehydrogenase (SDH) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. Mtt assay protocol | PDF [slideshare.net]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. sm.unife.it [sm.unife.it]

- 33. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 34. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 37. sigmaaldrich.com [sigmaaldrich.com]

- 38. benchchem.com [benchchem.com]

- 39. aurorabiolabs.com [aurorabiolabs.com]

3-Nitropropionic acid sources and natural occurrence

An In-depth Technical Guide to the Sources and Natural Occurrence of 3-Nitropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-NPA) is a potent neurotoxin naturally produced by a variety of plants and fungi.[1][2] Its primary mechanism of toxicity is the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain, leading to cellular energy depletion and subsequent neuronal cell death.[1] This whitepaper provides a comprehensive overview of the natural sources of 3-NPA, quantitative data on its occurrence, detailed experimental protocols for its detection and quantification, and a visualization of the key signaling pathways involved in its toxicity.

Natural Occurrence in Plants

3-NPA and its derivatives are found in a significant number of plant species, most notably within the Fabaceae (legume) family.[2][3] Its presence in these plants is believed to serve as a defense mechanism against herbivores.

Key Plant Genera Containing this compound:

-

Indigofera : Various species within this genus are known to produce 3-NPA.

-

Astragalus : Commonly known as milkvetch, several species in this genus synthesize 3-NPA.[4]

-

Coronilla : This genus includes species that are recognized producers of 3-NPA.[5]

-

Lotus : Certain species within the Lotus genus have been found to contain 3-NPA.[3]

-

Securigera : Securigera varia (formerly Coronilla varia), or crown vetch, is a well-documented source of 3-NPA.[3]

-

Hippocrepis

-

Scorpiurus

Natural Occurrence in Fungi

A diverse range of fungal species are capable of producing 3-NPA, which is classified as a mycotoxin in this context. Fungal contamination of agricultural commodities is a primary route of human and animal exposure.

Key Fungal Genera Producing this compound:

-

Aspergillus : Species such as Aspergillus oryzae and Aspergillus flavus are known producers.[6][7] A. oryzae is notably used in the production of various fermented foods.[6]

-

Arthrinium : Arthrinium species have been implicated in outbreaks of food poisoning due to contamination of sugarcane.[2]

-

Penicillium : Certain species within the Penicillium genus are also capable of synthesizing 3-NPA.[8]

-

Apiospora (formerly Arthrinium) : Apiospora saccharicola has been identified as the causative agent in a fatal case of poisoning from contaminated coconut water.[9][10]

Quantitative Data on this compound Occurrence

The concentration of 3-NPA in natural sources can vary significantly depending on the species, environmental conditions, and, in the case of fungi, the growth substrate. The following tables summarize available quantitative data.

Table 1: Concentration of this compound in Plant Species

| Plant Species | Plant Part | Concentration | Reference(s) |

| Securigera varia (Crown Vetch) | Aerial Parts & Roots | 0.5 - 1.0 g/100 g | [3] |

| Lotus corniculatus (Birdsfoot Trefoil) | Not specified | < 25 ng/mL (below LOQ) | [3] |

| Anthyllis vulneraria (Kidney Vetch) | Aerial Parts | 0.052 ± 0.007 g/100 g | [3] |

| Anthyllis vulneraria (Kidney Vetch) | Roots | 0.46 ± 0.015 g/100 g | [3] |

Table 2: Concentration of this compound in Fungal Cultures and Contaminated Foods

| Fungal Species | Substrate/Medium | Concentration | Reference(s) |

| Aspergillus oryzae | Nakamura Medium | ~1.2 g/L | [6] |

| Apiospora saccharicola | Coconut Endosperm | ≈ 120 µg/g | [10] |

| Apiospora saccharicola | Human Blood (fatal case) | 0.36 µg/g | [10] |

| Aspergillus oryzae | White Potato | Produced | [11] |

| Aspergillus oryzae | Ripe Banana | Produced | [11] |

| Aspergillus oryzae | Cheddar Cheese | Produced at room temp. | [11] |

Experimental Protocols

Accurate detection and quantification of 3-NPA are crucial for research and food safety. The following are detailed methodologies for key analytical techniques.

Extraction of this compound from Plant Material

This protocol is a generalized procedure and may require optimization for specific plant matrices.

-

Sample Preparation : Air-dry or freeze-dry the plant material and grind it into a fine powder.

-

Extraction :

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of a suitable solvent mixture, such as water and acetonitrile (1:1 v/v).[3]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

-

Repeat Extraction : Repeat the extraction process on the pellet with another 10 mL of the solvent mixture to ensure complete extraction.

-

Combine and Filter : Combine the supernatants and filter through a 0.22 µm syringe filter into a clean vial for analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of 3-NPA in various samples.[4][12]

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase : An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH2PO4, pH 3.0) in a 1:3 (v/v) ratio.[12]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 210 nm.

-

Injection Volume : 20 µL.

-

Quantification : Create a calibration curve using a series of known concentrations of a 3-NPA standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of 3-NPA.[3]

-

Instrumentation : An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column : A reversed-phase C18 column suitable for UHPLC applications.

-

Mobile Phase : A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate : 0.3 mL/min.

-

Ionization Mode : ESI in negative ion mode.

-

MS/MS Detection : Monitor the transition of the deprotonated molecule [M-H]- to a characteristic product ion. For 3-NPA (m/z 118.02), a common transition is to m/z 72.02.

-

Quantification : Use a calibration curve prepared with a 3-NPA standard. An internal standard can be used to improve accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 3-NPA typically requires derivatization to increase its volatility.

-

Instrumentation : A GC system coupled to a mass spectrometer.

-

Derivatization :

-

Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and a suitable solvent like pyridine.

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 3-NPA.

-

-

Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Temperature Program :

-

Initial temperature of 60°C, hold for 1 minute.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Detection : Monitor for characteristic ions of the derivatized 3-NPA.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR can be used for the structural confirmation and quantification of 3-NPA, particularly in less complex matrices.[9]

-

Sample Preparation :

-

Evaporate the solvent from the sample extract.

-

Reconstitute the residue in a deuterated solvent (e.g., D₂O or CDCl₃).

-

Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) for quantification.

-

-

Instrumentation : An NMR spectrometer operating at a suitable frequency (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Analysis :

-

The characteristic signals for 3-NPA in D₂O are two triplets at approximately δ 3.2 ppm and δ 4.6 ppm.

-

Quantify the amount of 3-NPA by integrating its characteristic peaks relative to the integral of the known amount of the internal standard.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthetic pathways of 3-NPA differ between plants and fungi.

Caption: Biosynthesis of 3-NPA in fungi and plants.

Mechanism of this compound Toxicity

3-NPA's toxicity is initiated by the inhibition of succinate dehydrogenase, leading to a cascade of detrimental cellular events.

Caption: The cascade of events following 3-NPA-induced SDH inhibition.

Experimental Workflow for 3-NPA Analysis

A generalized workflow for the analysis of 3-NPA from a biological sample is depicted below.

Caption: A general workflow for the analysis of 3-NPA.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies in the biochemistry of micro-organisms. 104. Metabolites of Penicillium atrovenetum G. Smith: beta-nitropropionic acid, a major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vbn.aau.dk [vbn.aau.dk]

- 10. Fatal this compound Poisoning after Consuming Coconut Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-Nitropropionic Acid Production by Aspergillus oryzae in Selected High Protein and Carbohydrate-rich Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Quantitative determination of this compound by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxicology of 3-Nitropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropionic acid (3-NPA) is a potent neurotoxin produced by various fungi and plants.[1][2][3] Its consumption has been linked to severe neurological disorders in humans and animals.[4][5] The primary mechanism of 3-NPA's toxicity lies in its ability to act as a suicide inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[6][7] This irreversible inhibition triggers a cascade of detrimental cellular events, leading to selective neuronal death, particularly in the striatum.[8][9] Due to the remarkable similarity of the resulting neuropathology to that of Huntington's disease, 3-NPA has become an invaluable tool in experimental models to study the mechanisms of neurodegeneration and to evaluate potential therapeutic strategies.[10]

This technical guide provides an in-depth overview of the neurotoxic effects of 3-NPA, focusing on its core mechanisms of action, detailed experimental protocols for its study, and a quantitative summary of its toxicological parameters.

Core Mechanism of 3-NPA Neurotoxicity

The neurotoxicity of 3-NPA is a multi-faceted process initiated by the irreversible inhibition of succinate dehydrogenase (SDH).[6][7] This primary insult leads to a trio of interconnected pathological events: energy impairment, excitotoxicity, and oxidative stress.[11]

Succinate Dehydrogenase Inhibition

3-NPA acts as a suicide inhibitor, covalently binding to the active site of SDH.[6][12] This inactivation disrupts the Krebs cycle and the electron transport chain, leading to a profound deficit in cellular ATP production.[13][14] Studies have shown that a neurotoxic threshold is reached when SDH activity is inhibited by 50-60% of control levels.[15]

The Lethal Triad:

-

Energy Impairment: The inhibition of SDH leads to a rapid decline in ATP levels.[16] This energy deficit compromises numerous cellular functions, including the maintenance of ion gradients across neuronal membranes.

-

Excitotoxicity: The depletion of ATP disrupts the function of Na+/K+ ATPases, leading to membrane depolarization.[17] This depolarization relieves the voltage-dependent magnesium block of NMDA receptors, making neurons more susceptible to the excitatory neurotransmitter glutamate.[13][18] This "secondary excitotoxicity" results in an excessive influx of calcium ions, activating downstream neurotoxic pathways.[17]

-

Oxidative Stress: The dysfunctional mitochondrial electron transport chain becomes a significant source of reactive oxygen species (ROS).[16][19] The increased production of ROS, coupled with the depletion of cellular antioxidants like glutathione, leads to oxidative damage to lipids, proteins, and DNA.[20]

These three interconnected pathways culminate in neuronal cell death through both necrosis and apoptosis.[18][21]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the neurotoxicity of 3-NPA from various experimental models.

| Parameter | Value | Species/Model | Reference |

| In Vitro | |||

| IC50 for SDH Inhibition | Varies by tissue and conditions | Rat heart muscle | [19] |

| Dissociation Constant (Ki) | 184–200 × 10⁻⁴ | Rat heart muscle | [19] |

| Effective Concentration | As low as 10⁻⁸ M | Chinese Hamster Ovary (CHO) cells | [12] |

| Cytotoxic Dose (IC50) | 0.5 mM (24h) | SH-SY5Y cells | [7] |

| ROS Increase | +25.4% | Goose granulosa cells (5.0 mmol/L, 24h) | [22][23] |

| Cell Viability Decrease | -45.5% | Goose granulosa cells (5.0 mmol/L, 24h) | [22][23] |

| In Vivo | |||

| Acute Dose (rats) | 20 mg/kg i.p. | Wistar rats | [9] |

| Subacute Dose (rats) | 10 mg/kg i.p. daily | Wistar rats | [9] |

| Chronic Dose (rats) | 10-20 mg/40 ml in drinking water | Sprague-Dawley rats | [17] |

| Intraperitoneal Dose (mice) | 12.5 mg/kg for 7 days | Mice | [16] |

| Local Injection (rats) | 0.5-5 µmol | Rats | [13] |

| SDH Inhibition Threshold | 50-60% of control | Rat brain | [15] |

| GABA level change | Significant decrease | Rat striatum | [24] |

| Dopamine level change | Significant decrease | Rat striatum | [24] |

Experimental Protocols

Detailed methodologies for key experiments used to assess the neurotoxic effects of 3-NPA are provided below.

Induction of 3-NPA Neurotoxicity in Rodents

Objective: To create an in vivo model of striatal degeneration.

Protocol (Intraperitoneal Injection): [8]

-

Prepare a solution of this compound at a concentration of 20 mg/ml in sterile saline.

-

For a rat weighing 350g, the daily injection volume would be 350 µl. Adjust the volume according to the animal's weight.

-

Administer the 3-NPA solution via intraperitoneal (i.p.) injection once daily for a period of 5 to 7 days.

-

Monitor the animals for behavioral changes, such as motor deficits (e.g., abnormal gait, impaired balance).

-

At the end of the treatment period, animals can be euthanized for subsequent neurochemical or histological analysis.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To quantify the inhibition of SDH activity in tissue or cell lysates.

Protocol (Colorimetric - DCPIP Reduction): [1][4]

-

Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (1 x 10⁶) in 100 µl of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

-

Reaction Mix: Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix (containing succinate), and a probe (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Measurement: Add the sample to the reaction mix in a 96-well plate. Measure the decrease in absorbance at 600 nm over time at 25°C. The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculation: Calculate the SDH activity based on a standard curve generated with known concentrations of reduced DCPIP. One unit of SDH is defined as the amount of enzyme that generates 1.0 µmole of reduced DCIP per minute.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of 3-NPA on cultured cells.

Protocol: [3]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of 3-NPA for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Detection of Apoptosis (TUNEL Assay)

Objective: To identify apoptotic cells by detecting DNA fragmentation.

-

Fixation and Permeabilization: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

-

TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., FITC-dUTP). TdT will catalyze the addition of the labeled dUTP to the 3'-OH ends of fragmented DNA.

-

Detection: Visualize the labeled cells using fluorescence microscopy. The presence of fluorescently labeled nuclei indicates apoptotic cells.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the level of intracellular ROS.

Protocol (DCFH-DA Assay): [22]

-

Cell Loading: Incubate cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in 3-NPA neurotoxicity and a typical experimental workflow for its investigation.

Caption: Core signaling cascade of 3-NPA neurotoxicity.

Caption: A typical experimental workflow for studying 3-NPA neurotoxicity.

Conclusion

This compound serves as a powerful and widely utilized tool for modeling neurodegenerative processes, particularly those with a mitochondrial etiology. Its well-characterized mechanism of action, centered on the irreversible inhibition of succinate dehydrogenase, provides a reliable platform for investigating the complex interplay between energy metabolism, excitotoxicity, and oxidative stress in neuronal cell death. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the neurotoxic effects of 3-NPA and to aid in the development of novel therapeutic interventions for neurodegenerative diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. sunlongbiotech.com [sunlongbiotech.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. conductscience.com [conductscience.com]

- 9. researchgate.net [researchgate.net]

- 10. caspase3 assay [assay-protocol.com]

- 11. content.abcam.com [content.abcam.com]

- 12. This compound inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound produces indirect excitotoxic damage to rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Partial inhibition of brain succinate dehydrogenase by this compound is sufficient to initiate striatal degeneration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dopamine toxicity following long term exposure to low doses of this compound (3-NPA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PlumX [plu.mx]

- 20. Mitochondrial Toxin this compound Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

- 23. Effect of this compound inducing oxidative stress and apoptosis of granulosa cells in geese - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

3-Nitropropionic Acid: An In-depth Technical Guide on its Impact on Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropropionic acid (3-NPA) is a potent mitochondrial toxin that serves as an invaluable tool in neuroscience research, particularly in modeling the pathogenesis of neurodegenerative disorders such as Huntington's disease. This technical guide provides a comprehensive overview of the molecular mechanisms through which 3-NPA impairs cellular respiration. It details the irreversible inhibition of succinate dehydrogenase (SDH), the subsequent disruption of the electron transport chain, and the resultant cascade of cellular dysfunction, including ATP depletion and oxidative stress. This document offers detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the complex cellular response to 3-NPA.

Introduction

This compound (3-NPA) is a mycotoxin produced by various fungi and found in certain plants.[1] Its notoriety in the scientific community stems from its ability to selectively induce neurodegeneration, mimicking the pathological hallmarks of Huntington's disease.[2][3][4][5] The primary molecular target of 3-NPA is succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[6][7][8][9] By irreversibly inactivating this crucial enzyme, 3-NPA triggers a bioenergetic crisis within the cell, leading to a cascade of events that culminate in cell death, particularly in vulnerable neuronal populations.[5][10] Understanding the precise mechanisms of 3-NPA-induced cellular dysfunction is paramount for researchers studying neurodegenerative pathways and for professionals in drug development seeking to identify therapeutic targets for these devastating diseases.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

3-NPA acts as a suicide inhibitor of succinate dehydrogenase.[4][11] Structurally similar to the enzyme's natural substrate, succinate, 3-NPA enters the active site of SDH.[11] The catalytic action of the enzyme converts 3-NPA into a highly reactive intermediate, 3-nitroacrylate, which then covalently and irreversibly binds to a key amino acid residue in the active site, rendering the enzyme non-functional.[6][12] This irreversible inhibition of SDH has profound consequences for cellular metabolism as it disrupts two central pathways: the Krebs cycle and the electron transport chain.[9]

Table 1: Quantitative Data on 3-NPA Inhibition of Succinate Dehydrogenase

| Parameter | Value | Cell/Tissue Type | Reference |

| Inhibition of Formazan Production | As low as 10-8 M | Chinese Hamster Ovary (CHO) Cells | [13] |

| Antimycobacterial Activity (MIC) | 3.3 µM | - | [4] |

Note: Formazan production is an indicator of SDH activity.

Impact on Cellular Respiration

The inhibition of SDH by 3-NPA sets off a chain reaction that severely compromises cellular respiration and energy production.

Disruption of the Electron Transport Chain

SDH plays a unique dual role as an enzyme in the Krebs cycle and as Complex II of the electron transport chain. Its inactivation by 3-NPA blocks the transfer of electrons from succinate to coenzyme Q (ubiquinone), a critical step in oxidative phosphorylation.[7] This blockage leads to a significant reduction in the overall efficiency of the electron transport chain.

ATP Depletion

The primary consequence of a disrupted electron transport chain is a drastic reduction in ATP synthesis.[5][8] With the flow of electrons hindered, the proton gradient across the inner mitochondrial membrane diminishes, leading to a failure of ATP synthase to produce adequate amounts of ATP. This energy crisis affects numerous cellular processes that are dependent on ATP, ultimately leading to cellular dysfunction and death.

Table 2: Effects of 3-NPA on Cellular ATP Levels

| 3-NPA Concentration | Time of Exposure | Cell Type | ATP Level Reduction | Reference |

| 1 mM | 1 hour | Cortical Neurons | 32% | [14] |

| 10 mM | 1 hour | Cortical Neurons | 62% | [14] |

| 1 mM | 3 hours | Cortical Neurons | 40% | [14] |

| 10 mM | 3 hours | Cortical Neurons | 75% | [14] |

| 10 mM | 12 hours | SK-N-SH Cells | ~50% | [15] |

| 4 mM | - | PC12 Cells | Rapid decline | [16] |

Oxidative Stress

The inhibition of the electron transport chain by 3-NPA also leads to an increase in the production of reactive oxygen species (ROS).[17][18] When the electron flow is impeded at Complex II, electrons can leak from the electron transport chain and react with molecular oxygen to form superoxide anions (O₂⁻) and other ROS.[13][19] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

Table 3: 3-NPA-Induced Production of Reactive Oxygen Species (ROS)

| 3-NPA Concentration | Time of Exposure | Cell Type | Effect on ROS | Reference |

| 5.0 mmol/l | 24 hours | Goose Granulosa Cells | 25.4% increase in ROS production | [18] |

| 4 mM | - | PC12 Cells | 1 nmol/10⁶ cells/h of H₂O₂ production | [16] |

| - | - | - | Biphasic ROS increase | [14] |

Downstream Cellular Consequences

The trifecta of SDH inhibition, ATP depletion, and oxidative stress triggers a cascade of downstream events that contribute to cellular demise.

Mitochondrial Dysfunction

3-NPA induces significant morphological and functional damage to mitochondria. This includes mitochondrial swelling, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors such as cytochrome c.[7][20]

Excitotoxicity